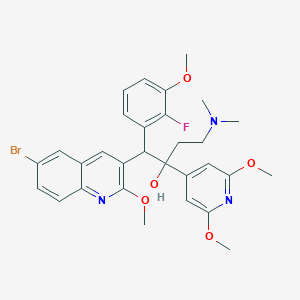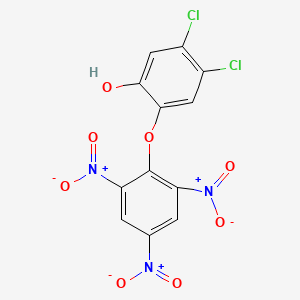
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol is a complex organic compound characterized by the presence of multiple nitro groups and chlorine atoms attached to a phenolic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol typically involves the nitration of a chlorinated phenol derivative. The process begins with the chlorination of phenol to introduce chlorine atoms at specific positions. This is followed by the nitration of the chlorinated phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Diamino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Contains chlorine atoms but lacks the nitro groups.
2,4,5-Trichlorophenoxyacetic Acid: A herbicide with a similar phenolic structure but different functional groups.
Uniqueness
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol is unique due to the combination of both nitro and chlorine groups on the phenolic ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C12H5Cl2N3O8 |
|---|---|
分子量 |
390.09 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl2N3O8/c13-6-3-10(18)11(4-7(6)14)25-12-8(16(21)22)1-5(15(19)20)2-9(12)17(23)24/h1-4,18H |
InChI 键 |
JNVVRIXCLDPGIR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC(=C(C=C2O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


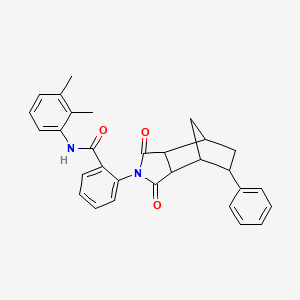
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)
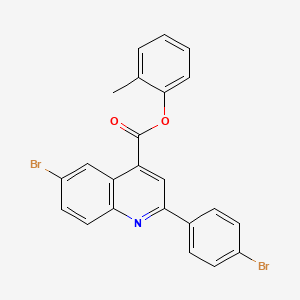
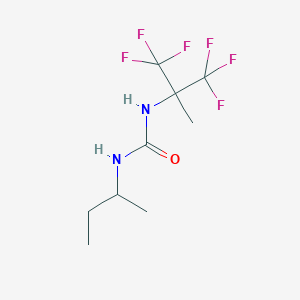
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12464080.png)
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)
![butyl 3-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12464088.png)
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
![N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B12464098.png)
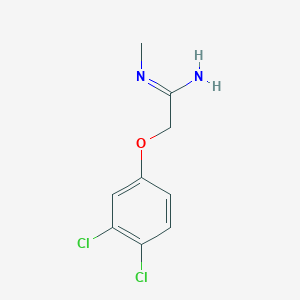
![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464112.png)
